Tetrakis(2-bromoethyl)silane
Description
Such properties make it valuable in organic synthesis, crosslinking applications, and polymer chemistry. Below, we compare its structural, synthetic, and functional attributes with similar tetra-substituted silanes documented in the literature.
Properties
CAS No. |
51664-49-4 |
|---|---|
Molecular Formula |
C8H16Br4Si |
Molecular Weight |
459.91 g/mol |
IUPAC Name |
tetrakis(2-bromoethyl)silane |
InChI |
InChI=1S/C8H16Br4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h1-8H2 |
InChI Key |
RRSDFIVXJVMQTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)[Si](CCBr)(CCBr)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(2-bromoethyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-bromoethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{Br} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{Br})_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-bromoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tetrakis(2-ethyl)silane.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base or a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: The major product is tetrakis(2-ethyl)silane.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Scientific Research Applications
Tetrakis(2-bromoethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of tetrakis(2-bromoethyl)silane involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, allowing the silicon atom to form bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules.
Comparison with Similar Compounds
Structural Comparisons
Bond Lengths and Angles
- Tetrakis(2-bromoethyl)silane (Hypothetical) : Expected Si–C bond lengths are comparable to other alkyl-substituted silanes (~1.87–1.88 Å) based on analogs like Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane (Si–C: 1.873–1.879 Å) .
- Tetrakis(3-bromophenyl)silane : Features aromatic substituents, leading to Si–C bond lengths similar to aryl-silanes (~1.87 Å) .
- Co-crystal Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane : C–Si–C angles range from 107.37° to 110.81°, indicating slight tetrahedral distortion due to bulky substituents .
Molecular Symmetry
- Tetrakis(morpholino)silane (Si(NC₄H₈O)₄): Approximates D2d symmetry with chair-conformed heterocycles, contrasting with irregular geometries in Tetrakis(1-pyrrolidinyl)silane .
- Tetrakis(phenylethynyl)silane (TPES) : Linear ethynyl groups impose rigidity, reducing conformational flexibility compared to bromoethyl substituents .
Substituent Effects
- Bromoethyl vs. Trifluoroethoxy : Bromoethyl groups (electron-withdrawing) enhance electrophilicity at silicon, facilitating nucleophilic substitution. In contrast, Tetrakis(2,2,2-trifluoroethoxy)silane (C₈H₈F₁₂O₄Si) leverages fluorinated substituents for hydrolytic stability and solvent resistance .
- Aryl vs. Alkyl Substituents : Tetrakis(3-bromophenyl)silane is utilized in Suzuki cross-coupling for polymer synthesis, whereas bromoethyl groups may favor alkylation or crosslinking reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
